(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
Description
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO3S/c1-28-22-7-9-23(10-8-22)30-19-20-11-15-26(16-12-20)24(27)25(13-17-29-18-14-25)21-5-3-2-4-6-21/h2-10,20H,11-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYFDZQYQBEYPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.
Attachment of the Methoxyphenylthio Group: This step involves the reaction of the piperidine intermediate with a methoxyphenylthio compound under basic conditions.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is introduced through a cyclization reaction, often catalyzed by an acid or base.
Final Coupling Reaction: The final step involves coupling the piperidine intermediate with the tetrahydropyran intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine and tetrahydropyran rings can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine ring, a tetrahydropyran moiety, and a methoxyphenylthio group. The synthesis typically involves multiple organic reactions:
- Formation of the Piperidine Intermediate : This is achieved through nucleophilic substitution reactions.
- Attachment of the Methoxyphenylthio Group : The piperidine intermediate reacts with a methoxyphenylthio compound under basic conditions.
- Formation of the Tetrahydropyran Ring : Cyclization reactions are used to introduce this ring.
- Final Coupling Reaction : The final product is formed by coupling the piperidine and tetrahydropyran intermediates.
Medicinal Chemistry
The compound is investigated for its potential therapeutic properties. It may interact with various biological targets, including receptors and enzymes, making it a candidate for drug development. Preliminary studies suggest it could exhibit significant biological activity, influencing receptor activity or enzyme function.
Potential Therapeutic Areas :
- CNS Disorders : The compound may have applications in treating conditions like Alzheimer's disease due to its interactions with neurotransmitter systems.
- Metabolic Disorders : It could potentially be involved in addressing metabolic syndromes, such as type 2 diabetes and obesity, by modulating enzymatic pathways related to these conditions.
Biological Research
In biological contexts, this compound serves as a model for studying interactions between piperidine and tetrahydropyran-containing molecules with biological systems. It can help elucidate mechanisms of action and therapeutic potential.
Key Research Areas :
- Interaction Studies : Investigating how the compound interacts with biological systems can provide insights into its pharmacological properties.
- Bioassays : These are essential for assessing its efficacy and safety profile, focusing on dosage-dependent effects.
Materials Science
The unique structure of (4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone makes it suitable for developing new materials with specific properties. Its incorporation into polymers or coatings could enhance material characteristics such as stability and durability.
Mechanism of Action
The mechanism of action of (4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxyphenylthio group and the piperidine ring may play key roles in binding to these targets, while the tetrahydropyran ring may influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Structural Similarities and Variations
Key structural motifs in the target compound :
- Piperidine-thioether-methoxyphenyl : A piperidine ring with a thioether-linked 4-methoxyphenyl group.
- Tetrahydropyran-phenyl-methanone: A THP ring substituted with phenyl, connected via a ketone.
Comparison with analogous compounds :
Physicochemical Properties
- Lipophilicity : The target compound’s thioether and methoxyphenyl groups increase logP compared to Compound 11 (chlorophenyl, logP ~2.5) and Compound 21 (trifluoromethylphenyl, logP ~3.1). Estimated logP for the target: ~3.8 .
- Solubility : The THP ring’s oxygen atom may improve aqueous solubility relative to purely aromatic systems (e.g., Compound 16C ) .
- Melting Point : Likely higher than Compound 11 (90–92°C) due to increased molecular rigidity from the THP ring .
Computational Similarity Analysis
- Tanimoto Coefficient: Using binary fingerprints, the target shows moderate similarity (~0.65) to Compound 11 (shared piperidine-methanone motif) but low similarity (~0.3) to Compound 16C (divergent core) .
- Subgraph Matching : The piperidine-thioether subgraph aligns with antiviral agents, while the THP-phenyl motif overlaps with CNS-targeting compounds .
Biological Activity
The compound (4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, hereafter referred to as Compound A, is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A features a piperidine ring, a thioether linkage with a methoxy-substituted phenyl group, and a tetrahydro-pyran moiety. Its molecular formula is , with a molecular weight of approximately 359.46 g/mol. The structural complexity suggests multiple points of interaction with biological targets.
Preliminary studies indicate that Compound A may interact with various biological targets, potentially influencing receptor activity or enzyme function. Its unique combination of functional groups may confer specific pharmacological properties that warrant further investigation in drug discovery contexts.
Interaction Studies
Interaction studies are essential for understanding how Compound A interacts with biological systems. These studies may involve:
- Receptor Binding Assays : Evaluating the affinity of Compound A for specific receptors.
- Enzyme Inhibition Tests : Assessing the inhibitory effects on enzymes such as tyrosinase, which is involved in melanin biosynthesis.
Biological Activity
Research has indicated that compounds structurally similar to Compound A exhibit various biological activities, including:
- Antioxidant Activity : Compounds with similar piperidine structures have shown to possess antioxidant properties, which can protect cells from oxidative stress .
- Antimicrobial Effects : Some derivatives have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections .
- Anti-inflammatory Properties : Compounds with similar functional groups have been reported to exhibit anti-inflammatory effects, indicating a potential therapeutic role in inflammatory diseases .
Case Studies
Several studies highlight the biological activity of compounds related to Compound A:
- Tyrosinase Inhibition : In a study evaluating various arylmethanone derivatives, certain compounds exhibited significant inhibition of tyrosinase (IC50 = 3.8 μM), which is crucial for melanin production . This suggests that Compound A might also have potential as an anti-melanogenic agent.
- Cytotoxicity Assays : In vitro assays showed that selected derivatives did not exhibit cytotoxic effects up to concentrations of 10 μM, indicating a favorable safety profile for further development .
- Pharmacological Profiling : A combinatorial library derived from similar structures has been screened for antineoplastic activity, showing promise in cancer treatment applications .
Comparative Analysis
The following table summarizes the biological activities of Compound A compared to structurally similar compounds:
| Compound Name | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | Antioxidant, Anti-inflammatory | TBD | Potential for drug development |
| 4-Hydroxyphenyl derivative | Tyrosinase Inhibition | 3.8 | Effective against melanin production |
| Piperidine-based compound | Antimicrobial | Varies | Broad-spectrum activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
